Bopindolol

Description

Bopindolol (INN) is an ester prodrug for the beta blocker [pindolol].

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to cpd without isomeric designation

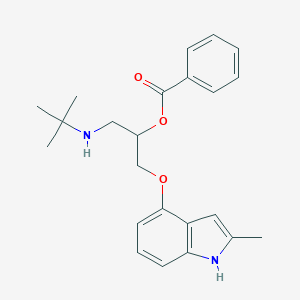

Structure

3D Structure

Properties

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022684 | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62658-63-3, 69010-88-4 | |

| Record name | Bopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152–153 [malonate salt], 152 - 153 °C | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bopindolol as a Prodrug of Pindolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension.[1][2] It functions as a prodrug, undergoing in vivo biotransformation to its active metabolite, pindolol.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize it.

This compound's design as a prodrug offers the clinical advantage of a prolonged duration of action, allowing for once-daily administration and potentially improving patient adherence to therapy.[5] The active moiety, pindolol, is a non-selective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects at the β-adrenergic receptor.[3][6] This property may contribute to a reduced incidence of bradycardia compared to other beta-blockers.[6]

Mechanism of Action

Bioconversion of this compound to Pindolol

This compound is an ester derivative of pindolol. Following oral administration, it is rapidly and extensively hydrolyzed by esterases in the plasma and liver to form the active drug, pindolol.[4] This enzymatic conversion is a critical step in the drug's mechanism of action.

Interaction with β-Adrenergic Receptors

Pindolol, the active metabolite of this compound, is a non-selective antagonist at both β1- and β2-adrenergic receptors.[3] By competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, pindolol reduces sympathetic tone on the heart, peripheral vasculature, and other tissues.[3]

The blockade of β1-adrenergic receptors, predominantly located in the heart, leads to a decrease in heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[3] The antagonism of β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and sodium and water retention.[3]

Signaling Pathway

The binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Pindolol, as an antagonist, blocks the initiation of this cascade.

Quantitative Data

Receptor Binding Affinity

The binding affinities of this compound and its primary active metabolite for β1- and β2-adrenergic receptors have been determined using radioligand binding assays. The pKi and pA2 values provide a quantitative measure of the drug's potency at these receptors.

| Compound | Receptor | pKi | pA2 |

| This compound | β1-Adrenoceptor | - | - |

| β2-Adrenoceptor | - | - | |

| Metabolite 18-502 (Pindolol) | β1-Adrenoceptor | Higher than this compound | Higher than this compound |

| β2-Adrenoceptor | Higher than this compound | Higher than this compound | |

| Table 1: Comparative Receptor Binding Affinities. Data suggests that the active metabolite has a significantly higher affinity for both β1 and β2 receptors compared to the parent prodrug.[7] |

Clinical Efficacy in Hypertension

Multiple clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.

| Study | Dose | Duration | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) |

| Multi-centre study[1] | 1-2 mg/day | 12 weeks | -18 | -12 |

| Dose-response study[8] | 0.5-2 mg/day | 28 days | Dose-independent reduction | Dose-dependent reduction |

| Long-term study[5] | 1-4 mg/day | 12 weeks | Significant reduction | Significant reduction |

| Table 2: Summary of Clinical Efficacy Data for this compound in Hypertension. |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to β-adrenergic receptors using a competitive radioligand binding assay.

Protocol Steps:

-

Membrane Preparation: Homogenize tissue (e.g., rat heart or brain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]CGP12177 or [125I]iodocyanopindolol) that binds to the β-adrenergic receptors.

-

Competition: To separate wells, add increasing concentrations of the unlabeled test compound (this compound or pindolol).

-

Equilibrium: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Enzymatic Hydrolysis of this compound

This protocol describes a general method to assess the hydrolysis of the ester prodrug this compound to its active form, pindolol, using in vitro systems like human plasma or liver microsomes.

Protocol Steps:

-

Preparation of Incubation Medium: Prepare a solution of either human plasma or human liver microsomes in a suitable buffer.

-

Initiation of Reaction: Add a known concentration of this compound to the incubation medium and place it in a water bath at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which will precipitate the proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins and collect the supernatant.

-

Analytical Quantification: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to separate and quantify the concentrations of both this compound and the newly formed pindolol.

-

Data Analysis: Plot the concentration of this compound and pindolol over time to determine the rate of hydrolysis of the prodrug.

Clinical Trial Methodology for Hypertension

The following outlines a typical study design for a clinical trial evaluating the efficacy and safety of this compound in patients with essential hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]

Patient Population: Adult male and female patients with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).[1]

Exclusion Criteria (Examples):

-

Secondary hypertension

-

Severe renal or hepatic impairment

-

History of myocardial infarction or stroke within the last 6 months

-

Bradycardia (heart rate < 50 bpm)

-

Asthma or other obstructive airway diseases

-

Pregnancy or lactation

Treatment Protocol:

-

Washout Period: A 2- to 4-week single-blind placebo washout period to establish a stable baseline blood pressure.

-

Randomization: Eligible patients are randomized to receive either this compound (at various fixed doses, e.g., 0.5 mg, 1 mg, 2 mg) or a matching placebo, administered once daily.

-

Treatment Duration: The treatment period typically lasts for 4 to 12 weeks.

-

Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured at regular intervals (e.g., at trough, 24 hours post-dose) in a standardized manner (e.g., seated after 5 minutes of rest).

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, blood chemistry, urinalysis), and electrocardiograms (ECGs) throughout the study.

Efficacy Endpoints:

-

Primary: The change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.

-

Secondary:

-

Change from baseline in mean sitting systolic blood pressure.

-

Change from baseline in heart rate.

-

Proportion of patients achieving a target blood pressure (e.g., diastolic BP < 90 mmHg).

-

Conclusion

This compound serves as an effective prodrug of pindolol, offering a prolonged duration of action that is beneficial for the management of hypertension. Its mechanism of action is well-characterized, involving enzymatic hydrolysis to the active metabolite, which then acts as a non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity. The quantitative data from both preclinical and clinical studies support its potency and efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other similar prodrug candidates.

References

- 1. Antihypertensive effect of this compound: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of a new long-acting beta-blocker this compound (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta blocker - Wikipedia [en.wikipedia.org]

- 7. Down-regulation of beta-adrenergic receptors by pindolol in Gs alpha-transfected S49 cyc- murine lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of moderate hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Bopindolol and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a non-selective β-adrenoceptor antagonist characterized by its prodrug nature, long duration of action, and intrinsic sympathomimetic activity (ISA).[1][2] Following administration, this compound is rapidly metabolized to its active hydrolysed form, the primary metabolite 18-502, which is responsible for the majority of its therapeutic effects. A secondary metabolite, 20-785, also exhibits pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its principal metabolites, with a focus on their pharmacodynamics and pharmacokinetics. Quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and signaling pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms of action.

Introduction

This compound is a potent antihypertensive agent that distinguishes itself from other β-blockers through its unique pharmacological profile.[1][2] As a prodrug, it undergoes enzymatic conversion to its active form, pindolol, a non-selective β1 and β2-adrenoceptor antagonist.[3] This bioconversion contributes to its prolonged therapeutic effect, allowing for once-daily dosing and potentially improving patient adherence.[2] Furthermore, this compound possesses mild intrinsic sympathomimetic activity (ISA), which may mitigate some of the adverse effects associated with β-blockade, such as bradycardia.[2] The primary active metabolite, 18-502, is a potent β-blocker in its own right, while a second metabolite, 20-785, also contributes to the overall pharmacological effect.[4] This guide will delve into the specific pharmacological characteristics of this compound and these metabolites, providing a detailed resource for researchers and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic effects of this compound and its metabolites are primarily mediated through their interaction with β-adrenoceptors and, to a lesser extent, serotonin receptors.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound and its metabolites for various receptor subtypes. The data, presented in Table 1, reveal a non-selective binding profile for β1 and β2-adrenoceptors. Notably, the primary metabolite, 18-502, exhibits a significantly higher affinity for both β1 and β2 receptors compared to the parent drug, this compound, and the secondary metabolite, 20-785.[4] this compound's active form, pindolol, also demonstrates a notable affinity for the 5-HT1A serotonin receptor, which may contribute to its overall pharmacological profile.[5][6]

Table 1: Receptor Binding Affinities (pKi) of this compound and its Metabolites

| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | 5-HT1A Receptor (Ki, nM) |

| This compound | 7.44 ± 0.12[4] | 7.70 ± 0.13[7] | Not directly available |

| Metabolite 18-502 | 9.38 ± 0.31[4] | 8.07 ± 0.13[7] | Not available |

| Metabolite 20-785 | 6.65 ± 0.16[4] | 8.20 ± 0.24[7] | Not available |

| Pindolol (active form) | Not directly available | Not directly available | 6.4[2] - 14.4[8] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. 5-HT1A receptor affinity is presented as Ki in nanomolar (nM) as found in the literature.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at β1 and β2-adrenoceptors, thereby inhibiting the effects of endogenous catecholamines such as adrenaline and noradrenaline.[3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The intrinsic sympathomimetic activity of this compound means that it can also weakly stimulate these receptors, which may prevent excessive bradycardia.[2]

The downstream signaling cascade following β-adrenoceptor activation is complex and involves G-protein-dependent and independent pathways. While the specific effects of this compound on β-arrestin recruitment have not been detailed in the available literature, a general schematic of β-adrenergic signaling is presented below.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite and a long duration of action.

Absorption, Distribution, Metabolism, and Excretion

This compound is well-absorbed after oral administration. As a prodrug, it undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to its active form, 18-502 (pindolol).[1] This active metabolite is then further metabolized to 20-785. The pharmacokinetic parameters of the active hydrolyzed metabolite are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of Hydrolyzed this compound (Metabolite 18-502)

| Parameter | Young Subjects (mean ± SD) | Elderly Subjects (mean ± SD) |

| Half-life (t½, hours) | 4.3 ± 1.3 | 6.0 ± 2.1 |

| Time to Peak Concentration (Tmax, hours) | 2.1 ± 0.6 | 2.5 ± 0.8 |

| Peak Plasma Concentration (Cmax, ng/mL) | 4.7 ± 1.1 | 5.0 ± 1.5 |

| Area Under the Curve (AUC0-24h, ng·h/mL) | 44.2 ± 11.2 | 55.7 ± 18.4 |

| Apparent Clearance (CL/f, mL/min) | 400 ± 100 | 330 ± 110 |

Data adapted from a study in healthy male volunteers.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the management of hypertension. A dose-response study provided quantitative data on the effects of different daily doses of this compound on blood pressure and heart rate.

Table 3: Dose-Response of this compound in Moderate Hypertension (28-day treatment)

| Dose | Change in Supine Diastolic BP (mmHg) | Change in Supine Heart Rate (beats/min) |

| Placebo | -6.8 | -2.5 |

| 0.5 mg | -12.4 | -7.1 |

| 1.0 mg | -11.5 | -10.1 |

| 2.0 mg | -12.0 | -11.3 |

Data adapted from a randomized, double-blind, parallel-group study.[9]

Experimental Protocols

Radioligand Binding Assay

The following provides a general methodology for determining the binding affinity of compounds to β-adrenoceptors, based on standard practices in the field.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target β-adrenoceptors are homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Assay: The isolated membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]CGP12177) and varying concentrations of the unlabeled competitor drug (this compound or its metabolites).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Protocol for Hypertension

The following outlines a typical methodology for assessing the antihypertensive efficacy of a drug like this compound in a clinical setting.

Protocol:

-

Patient Selection: Patients meeting the inclusion criteria for moderate hypertension are recruited for the study.

-

Washout Period: A single-blind placebo washout period is implemented to establish a stable baseline blood pressure and ensure that any previously administered antihypertensive medications are cleared from the system.

-

Randomization: Patients are randomly assigned to receive either a placebo or one of the predetermined doses of this compound in a double-blind manner.

-

Treatment Period: Patients take their assigned medication once daily for the duration of the study.

-

Blood Pressure Measurement: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the treatment period. Measurements are typically taken in the supine position after a period of rest, using a standardized sphygmomanometer. Multiple readings are often taken and averaged to ensure accuracy.[7]

-

Data Analysis: The changes in blood pressure and heart rate from baseline are compared between the different treatment groups using appropriate statistical methods to determine the efficacy and dose-response relationship of the drug.

Conclusion

This compound is a non-selective β-adrenoceptor antagonist with a distinctive pharmacological profile that includes its prodrug nature, long duration of action, and intrinsic sympathomimetic activity. Its primary active metabolite, 18-502, exhibits high affinity for β-adrenoceptors and is the main contributor to its therapeutic effects. The secondary metabolite, 20-785, also possesses pharmacological activity. Clinical studies have confirmed the efficacy of this compound in lowering blood pressure in hypertensive patients. The detailed pharmacological data and experimental methodologies presented in this guide offer a valuable resource for researchers and clinicians working with this compound and in the broader field of cardiovascular drug development. Further research into the specific effects of this compound on β-arrestin-mediated signaling pathways could provide additional insights into its molecular mechanisms and potential for biased agonism.

References

- 1. The clinical pharmacology of this compound, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Assessment of affinities of propranolol and this compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound malonate | 82857-38-3 | >98% [smolecule.com]

- 5. clario.com [clario.com]

- 6. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]

Bopindolol's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of the non-selective beta-blocker, bopindolol, on the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation. This compound, a prodrug of pindolol, exerts its influence primarily by suppressing plasma renin activity, which in turn affects downstream components of the RAS, including angiotensin II and aldosterone. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies from key studies, and visual representations of the underlying physiological and experimental processes.

Core Mechanism of Action

This compound is a non-selective beta-adrenoceptor antagonist with partial agonist activity.[1] Its primary mechanism of action on the renin-angiotensin system involves the blockade of beta-1 adrenergic receptors located in the juxtaglomerular apparatus of the kidney. This inhibition prevents the release of renin, a key enzyme that initiates the RAS cascade. By reducing renin secretion, this compound leads to decreased production of angiotensin II, a potent vasoconstrictor, and subsequently, reduced secretion of aldosterone, a hormone that promotes sodium and water retention.[2]

Quantitative Effects on the Renin-Angiotensin System

Clinical studies have consistently demonstrated this compound's ability to suppress plasma renin activity (PRA). The extent of this suppression can be influenced by the dosage and the baseline renin levels of the patient. While the effect on aldosterone is a direct consequence of reduced angiotensin II, the magnitude of aldosterone reduction can be more variable.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

| Study | Dosage of this compound | Treatment Duration | Baseline PRA (mean ± SD) | Post-treatment PRA (mean ± SD) | Percentage Reduction | p-value |

| Shohat J, et al. (1989)[3] | 1 - 4 mg/day | 4 weeks | Not Specified | Not Specified | Not Specified | < 0.05 |

| Turner DR, et al. (1984)[4] | 1 - 4 mg (single dose) | 24 hours | Not Specified | Not Specified | Significant attenuation | < 0.05 |

Note: Specific mean values and standard deviations for PRA were not available in the abstracts of the cited studies.

Table 2: Effect of this compound on Plasma Aldosterone

| Study | Dosage of this compound | Treatment Duration | Baseline Aldosterone (mean ± SD) | Post-treatment Aldosterone (mean ± SD) | Percentage Reduction | p-value |

| Shohat J, et al. (1989)[3] | 1 - 4 mg/day | 4 weeks | Not Specified | Not Specified | Not Specified | < 0.05 |

Note: Specific mean values and standard deviations for aldosterone were not available in the abstracts of the cited studies.

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound on the renin-angiotensin system.

Study by Shohat J, et al. (1989): Long-term Effects in Essential Hypertension

-

Objective: To evaluate the long-term effects of this compound on blood pressure, renal function, plasma renin activity, and plasma aldosterone in patients with mild-to-moderate essential hypertension.[3]

-

Study Design: An open-label, long-term study.

-

Participants: Patients with mild-to-moderate essential hypertension.

-

Intervention: this compound was administered in a single daily dose ranging from 1 to 4 mg.[3]

-

Duration: The study monitored patients over an extended period, with initial results reported after 4 weeks of treatment.

-

Key Parameters Measured:

-

Blood pressure (diastolic)

-

Renal function (inulin clearance, PAH clearance, creatinine clearance, blood urea nitrogen, serum creatinine)

-

Plasma Renin Activity (PRA)

-

Plasma Aldosterone

-

-

Assay Methods: The specific laboratory assays used for measuring PRA and aldosterone were not detailed in the available abstract.

Study by Turner DR, et al. (1984): Hemodynamic and Renin Response to Tilting

-

Objective: To investigate the effects of single oral doses of this compound on hemodynamics and the renin response to postural change (tilting).[4]

-

Study Design: A placebo-controlled, single-blind study.

-

Participants: Healthy volunteers or hypertensive patients (details not specified in the abstract).

-

Intervention: Single oral doses of this compound (1-4 mg) or placebo.

-

Methodology:

-

Baseline Measurements: Resting blood pressure, heart rate, and plasma renin activity were measured.

-

Intervention: Participants received a single oral dose of this compound or placebo.

-

Post-dosing Measurements: Blood pressure and heart rate were monitored during exercise.

-

Tilting Test: Plasma renin activity was measured in response to passive head-up tilting to 75-85 degrees to stimulate renin release.[4]

-

-

Key Parameters Measured:

-

Systolic blood pressure and heart rate during exercise

-

Resting heart rate and blood pressure

-

Plasma Renin Activity (PRA) in response to tilting

-

-

Assay Methods: The specific radioimmunoassay or other methods used for PRA determination were not described in the abstract.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's Mechanism of Action on the Renin-Angiotensin System.

Caption: A Typical Clinical Trial Workflow for Evaluating this compound.

Caption: Logical Flow of this compound's Antihypertensive Effect via the RAS.

Conclusion

This compound effectively modulates the renin-angiotensin system, primarily through the suppression of plasma renin activity. This action contributes significantly to its antihypertensive properties. For researchers and drug development professionals, a thorough understanding of this compound's quantitative effects and the methodologies used to assess them is crucial for future studies and the development of novel cardiovascular therapies. Further research with detailed reporting of quantitative data and experimental protocols will enhance our understanding of the precise role of this compound and other beta-blockers in managing cardiovascular diseases.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]

- 3. This compound: long-term effects on blood pressure, renal function, plasma renin activity, and plasma aldosterone in mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a new long acting beta-receptor antagonist; its effects on haemodynamics, and on the renin response to tilting - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Membrane-Stabilizing Activity of Bopindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol, a non-selective beta-adrenergic receptor antagonist, is primarily recognized for its therapeutic applications in managing hypertension and other cardiovascular disorders. Beyond its well-documented beta-blocking properties, emerging evidence highlights its significant membrane-stabilizing activity. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and methodologies associated with the membrane-stabilizing effects of this compound. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this crucial pharmacological attribute.

The membrane-stabilizing activity of a drug refers to its ability to protect cell membranes from various forms of injury or lysis. In the context of this compound, this property is predominantly linked to its potent antioxidant effects, specifically its capacity to inhibit lipid peroxidation and scavenge free radicals.[1] This guide will delve into the quantitative data supporting these claims, provide detailed protocols for key experimental assays, and present visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Membrane Stabilization: Antioxidant Activity

The principal mechanism underpinning this compound's membrane-stabilizing effect is its intrinsic antioxidant and radical-scavenging activity.[1] Unlike some other beta-blockers, this compound and its metabolite, 18-502, have demonstrated the ability to directly scavenge stable free radicals.[1] This action is crucial in preventing the initiation and propagation of lipid peroxidation, a key process in membrane damage.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the production of cytotoxic byproducts. This compound has been shown to be a potent inhibitor of hydrogen peroxide (H₂O₂)-induced lipid peroxidation in various tissues, including liver microsomes and cardiac muscles.[1] This inhibitory effect helps maintain membrane integrity and function.

Quantitative Data on this compound's Antioxidant Activity

The following table summarizes the key quantitative data demonstrating the efficacy of this compound and its metabolite in inhibiting lipid peroxidation compared to the well-known beta-blocker, propranolol.

| Compound | IC₅₀ for Inhibition of H₂O₂-Induced Lipid Peroxidation (in liver microsomes) | Reference |

| This compound | 1.8 µM | [1] |

| 18-502 (this compound metabolite) | 10 µM | [1] |

| Propranolol | 2.3 µM | [1] |

Table 1: Comparative IC₅₀ values for the inhibition of lipid peroxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the membrane-stabilizing and antioxidant activities of this compound.

Hypotonicity-Induced Hemolysis Assay

This assay assesses the ability of a compound to protect red blood cell (RBC) membranes from lysis induced by a hypotonic environment.

Principle: In a hypotonic solution, water enters the RBCs, causing them to swell and eventually burst (hemolysis). Membrane-stabilizing agents can increase the resistance of the RBC membrane to this osmotic stress.

Protocol:

-

Preparation of Erythrocyte Suspension:

-

Obtain fresh, whole human blood in a tube containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 3000 rpm for 10 minutes.

-

Discard the supernatant (plasma and buffy coat) and wash the pelleted RBCs three times with isotonic phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the washed RBCs in isotonic PBS to create a 10% (v/v) suspension.

-

-

Assay Procedure:

-

Prepare different concentrations of this compound (e.g., 10-100 µg/mL, based on typical concentrations for beta-blockers like propranolol in similar assays) in isotonic PBS. A stock solution of this compound can be prepared in a suitable solvent like ethanol or DMSO and then diluted, ensuring the final solvent concentration is minimal and consistent across all samples to avoid solvent-induced hemolysis.

-

Set up the following reaction mixtures in centrifuge tubes:

-

Test Samples: 1.0 mL of the this compound solution + 0.5 mL of the 10% RBC suspension + 2.0 mL of hypotonic saline (e.g., 0.36% NaCl).

-

Positive Control (Standard): 1.0 mL of a standard membrane-stabilizing drug solution (e.g., Diclofenac sodium, 100 µg/mL) + 0.5 mL of the 10% RBC suspension + 2.0 mL of hypotonic saline.

-

Negative Control (100% Hemolysis): 1.0 mL of isotonic PBS + 0.5 mL of the 10% RBC suspension + 2.0 mL of distilled water.

-

Blank: 1.0 mL of isotonic PBS + 2.0 mL of hypotonic saline.

-

-

Incubate all tubes at 37°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer, using the blank to zero the instrument.

-

Calculate the percentage of hemolysis inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 where Abs_Control is the absorbance of the negative control and Abs_Sample is the absorbance of the test sample.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Induction of Lipid Peroxidation:

-

Prepare tissue homogenates (e.g., from rat liver or heart) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the homogenate with an inducing agent (e.g., 1 mM H₂O₂ or a Fenton's reagent system like FeSO₄ and ascorbic acid).

-

Add different concentrations of this compound (e.g., 1-10 µM) to the reaction mixture.

-

-

TBARS Reaction:

-

To 1.0 mL of the incubated sample, add 2.0 mL of the TBARS reagent (a solution containing TBA, trichloroacetic acid, and hydrochloric acid).

-

Heat the mixture in a boiling water bath for 15-20 minutes.

-

Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

The percentage inhibition of lipid peroxidation can be calculated by comparing the MDA levels in the this compound-treated samples to the control (inducer only).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of the this compound solutions.

-

Include a control containing methanol instead of the this compound solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

-

Visualizations

Signaling Pathway of this compound's Antioxidant Action

Caption: Antioxidant mechanism of this compound leading to membrane stabilization.

Experimental Workflow for Hypotonicity-Induced Hemolysis Assay

References

Bopindolol's Off-Target Profile in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol, a non-selective β-adrenoceptor antagonist, is primarily recognized for its therapeutic applications in cardiovascular diseases. However, like many pharmacological agents, its interaction with unintended molecular targets can lead to a range of off-target effects. This technical guide provides an in-depth analysis of this compound's potential off-target activities in cellular models, with a particular focus on its interactions with serotonin receptors. Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment and for exploring potential drug repositioning opportunities. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Analysis of Off-Target Binding Affinity

The binding affinity of this compound and its active metabolites, 18-502 and 20-785, to various on- and off-target receptors has been characterized primarily through radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant) and pA2 (the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response), are summarized below.

| Compound | Target Receptor | Cellular/Tissue Model | pKi / pA2 Value | Reference |

| This compound | β1-Adrenoceptor | Rat Heart | pKi: 7.9 | [1] |

| β2-Adrenoceptor | Rat Lung | pKi: 8.5 | [1] | |

| 5-HT1B Receptor | Rat Brain | pKi: 6.8 | [1] | |

| β1-Adrenoceptor | COS-7 Cells | pKi: 7.44 ± 0.12 | ||

| β2-Adrenoceptor | COS-7 Cells | pKi: 7.70 ± 0.13 | ||

| Metabolite 18-502 | β1-Adrenoceptor | Rat Heart | pKi: 9.3 | [1] |

| β2-Adrenoceptor | Rat Lung | pKi: 9.2 | [1] | |

| 5-HT1B Receptor | Rat Brain | pKi: 7.5 | [1] | |

| β1-Adrenoceptor | COS-7 Cells | pKi: 9.38 ± 0.31 | ||

| β2-Adrenoceptor | COS-7 Cells | pKi: 8.07 ± 0.13 | ||

| Metabolite 20-785 | β1-Adrenoceptor | Rat Heart | pKi: 7.8 | [1] |

| β2-Adrenoceptor | Rat Lung | pKi: 7.7 | [1] | |

| 5-HT1B Receptor | Rat Brain | pKi: 6.9 | [1] | |

| β1-Adrenoceptor | COS-7 Cells | pKi: 6.65 ± 0.16 | ||

| β2-Adrenoceptor | COS-7 Cells | pKi: 8.20 ± 0.24 | ||

| Pindolol (related compound) | 5-HT1A Receptor | CHO-h5-HT1A Cells | Ki: 6.4 nmol/L | [1] |

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (pKi) Determination

This protocol outlines the general steps for determining the binding affinity of this compound and its metabolites to target receptors expressed in cell membranes or tissue homogenates.

1. Membrane Preparation:

-

Tissues (e.g., rat brain, heart, lung) or cultured cells (e.g., COS-7 cells transfected with the receptor of interest) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [¹²⁵I]iodocyanopindolol for β-adrenoceptors and 5-HT1B receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound or its metabolites) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

3. Incubation and Filtration:

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay for pA2 Value Determination

This protocol describes the determination of the functional antagonist potency of this compound at a specific receptor, often using isolated tissue preparations.

1. Tissue Preparation:

-

An isolated tissue preparation expressing the target receptor (e.g., guinea pig atria for β1-adrenoceptors or rat trachea for β2-adrenoceptors) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O2, 5% CO2).

2. Agonist Dose-Response Curve:

-

A cumulative concentration-response curve to a specific agonist (e.g., isoproterenol) is constructed to determine the baseline response.

3. Antagonist Incubation:

-

The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibration.

4. Shifted Agonist Dose-Response Curve:

-

In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is constructed. This is repeated for several antagonist concentrations.

5. Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.

Signaling Pathways and Visualizations

This compound's off-target effects, particularly at serotonin receptors, can modulate intracellular signaling cascades. Based on studies of the closely related compound pindolol, a primary off-target mechanism involves the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.

This compound's Potential Interaction with the 5-HT1A Receptor Signaling Pathway

Interaction of this compound with the 5-HT1A receptor can lead to antagonism or partial agonism, thereby influencing downstream signaling. Pindolol has been shown to act as a partial agonist at 5-HT1A receptors, leading to a submaximal inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.

Caption: this compound's potential interaction with the 5-HT1A receptor signaling pathway.

Experimental Workflow for Assessing Functional Off-Target Effects

A typical workflow to investigate the functional consequences of this compound's off-target binding involves a series of cell-based assays.

Caption: Experimental workflow for characterizing this compound's functional off-target effects.

Conclusion

The available data indicates that this compound and its active metabolites exhibit off-target activity, most notably at serotonergic 5-HT1B receptors, with binding affinities in the sub-micromolar to low micromolar range. While direct functional data for this compound at other serotonin receptor subtypes in cellular models is limited, evidence from the closely related compound pindolol suggests a potential for interaction with 5-HT1A receptors, likely as a partial agonist. This interaction could modulate adenylyl cyclase and MAPK signaling pathways.

For a more complete understanding of this compound's off-target profile, further research is warranted. This should include comprehensive binding assays across a broader panel of receptors and detailed functional characterization in cellular models to elucidate the precise nature (antagonism, partial agonism, or inverse agonism) and downstream consequences of these interactions. Such studies will provide a clearer picture of the clinical implications of this compound's polypharmacology.

References

Methodological & Application

Application Note: Quantification of Bopindolol in Human Plasma Using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable method for the quantification of bopindolol in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The presented methodologies are based on established principles for the analysis of related beta-blocker compounds.

Introduction

This compound is a potent non-selective beta-adrenergic antagonist used in the management of hypertension and angina pectoris. Accurate and precise quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, cost-effective, and widely accessible analytical technique for this purpose. This document provides a comprehensive protocol for the determination of this compound in human plasma, including sample preparation, instrument parameters, and key validation metrics.

Experimental Principle

The method involves the isolation of this compound from plasma samples via protein precipitation. Following extraction, the analyte is separated from endogenous plasma components on a reversed-phase C18 column using an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength.

Experimental Workflow

Caption: Workflow for this compound Quantification in Plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Pindolol or another suitable beta-blocker

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following are representative chromatographic conditions.

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[1] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate Buffer (pH adjusted to 3.5 with formic acid) (e.g., 30:70 v/v)[2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Detection | UV at 215 nm[1] |

| Internal Standard | Pindolol |

Experimental Protocols

5.1. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

-

Working Standard Solutions: From the primary stock solutions, prepare a series of working standard solutions of this compound by serial dilution with the mobile phase to create calibration standards.

-

Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations ranging from approximately 5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

5.2. Sample Preparation Protocol

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate plasma proteins[3].

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial for injection.

Method Validation Signaling Pathway

Caption: Key Parameters for HPLC Method Validation.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.

Table 1: Linearity and Sensitivity

| Parameter | Expected Result |

| Linearity Range | 5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~1.5 ng/mL[4][5] |

| Limit of Quantification (LOQ) | ~5.0 ng/mL[2][4][5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Low | 15 | 90 - 110% | < 15% |

| Medium | 150 | 90 - 110% | < 15% |

| High | 400 | 90 - 110% | < 15% |

Table 3: Recovery and Stability

| Parameter | Specification |

| Extraction Recovery | > 85% |

| Short-Term Stability (24h, room temp) | % Change < 15% |

| Freeze-Thaw Stability (3 cycles) | % Change < 15% |

| Long-Term Stability (30 days, -20°C) | % Change < 15% |

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in unknown samples is then interpolated from this calibration curve using linear regression analysis.

Conclusion

The described HPLC-UV method provides a reliable and reproducible approach for the quantification of this compound in human plasma. The protocol is straightforward, utilizes common laboratory reagents and instrumentation, and demonstrates acceptable levels of sensitivity, accuracy, and precision for bioanalytical applications. Proper method validation is essential before its implementation in regulated studies.

References

Chiral Separation of Bopindolol Enantiomers by Liquid Chromatography: Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of bopindolol enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a non-selective beta-blocker, is a prodrug that is hydrolyzed in the body to its active metabolite. As with many pharmaceuticals, the enantiomers of this compound's active form may exhibit different pharmacological and toxicological profiles. Therefore, a reliable method for their separation and quantification is crucial for drug development, quality control, and pharmacokinetic studies. This application note describes a normal-phase HPLC method for the effective resolution of this compound enantiomers, providing the necessary parameters for successful implementation in a laboratory setting.

Introduction

This compound is a potent beta-adrenergic antagonist used in the management of hypertension and angina pectoris. It possesses a chiral center, leading to the existence of two enantiomers. The differential pharmacological activity between enantiomers is a common phenomenon for beta-blockers, where one enantiomer typically exhibits significantly higher therapeutic activity. Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods. Liquid chromatography, particularly with chiral stationary phases (CSPs), is a powerful technique for the separation of enantiomers. This protocol details a method for the chiral separation of this compound enantiomers by HPLC.

Data Presentation

The following tables summarize the chromatographic conditions and performance parameters for the chiral separation of this compound and other structurally related beta-blockers.

Table 1: HPLC Method Parameters for Chiral Separation of this compound

| Parameter | Condition |

| Stationary Phase | AmyCoat (150 x 4.6 mm, 3 µm particle size) |

| Mobile Phase | n-heptane / ethanol / diethylamine (DEA) in various ratios (v/v/v) |

| 85 : 15 : 0.1 | |

| 90 : 10 : 0.1 | |

| 95 : 5 : 0.1 | |

| Flow Rate | 0.5, 1.0, 2.0, and 3.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | Ambient |

Data adapted from a study on the chiral separation of several beta-blockers, including this compound[1].

Table 2: Chromatographic Performance Data (Range for a Series of Beta-Blockers including this compound)

| Parameter | Value Range |

| Capacity Factor (k') | 0.38 - 19.70 |

| Separation Factor (α) | 1.08 - 2.33 |

| Resolution (Rs) | 1.0 - 4.50 |

These ranges were reported for a group of sixteen beta-blockers, including this compound, under the conditions specified in Table 1[1].

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers by HPLC.

Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column compartment, and UV detector.

-

Chiral Stationary Phase: AmyCoat column (150 x 4.6 mm, 3 µm). Other polysaccharide-based CSPs like Lux Cellulose-2 may also be suitable.

-

Solvents: HPLC grade n-heptane, ethanol, and diethylamine (DEA).

-

This compound racemic standard.

-

Sample solvent: A mixture of n-heptane and ethanol (e.g., 50:50 v/v).

Preparation of Mobile Phase

Prepare the mobile phase by mixing n-heptane, ethanol, and diethylamine in the desired ratio (e.g., 90:10:0.1 v/v/v). Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use. The optimal ratio may need to be determined empirically to achieve the best resolution.

Standard Solution Preparation

Prepare a stock solution of racemic this compound in the sample solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare working standard solutions at the desired concentration (e.g., 100 µg/mL) by diluting with the sample solvent.

Chromatographic Analysis

-

Equilibrate the AmyCoat column with the mobile phase at the chosen flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 225 nm.

-

Inject a suitable volume (e.g., 10 µL) of the this compound standard solution into the HPLC system.

-

Record the chromatogram for a sufficient time to allow the elution of both enantiomers.

Method Optimization

To achieve optimal separation, the following parameters can be adjusted:

-

Mobile Phase Composition: Vary the ratio of n-heptane to ethanol. A decrease in the percentage of the polar modifier (ethanol) generally leads to longer retention times and may improve resolution. The concentration of the basic additive (DEA) can also be optimized.

-

Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.

Mandatory Visualization

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Alternative Method: Supercritical Fluid Chromatography (SFC)

An alternative approach for the enantioseparation of this compound involves Supercritical Fluid Chromatography (SFC). SFC can offer faster separations and reduced solvent consumption. A reported method utilizes teicoplanin-based (TeicoShell) and modified macrocyclic glycopeptide-based (NicoShell) chiral stationary phases.

Table 3: SFC Method Parameters for this compound Enantioseparation

| Parameter | Condition |

| Stationary Phase | TeicoShell or NicoShell |

| Mobile Phase | CO₂ / Methanol / DEA (70/30/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Back Pressure | 2000 psi |

| Detection | UV at 220 nm |

This data is from a study on the enantioseparation of this compound using SFC[2].

Conclusion

The described HPLC method provides a reliable and effective protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions allows for good resolution of the enantiomers. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry for the development and implementation of stereoselective analytical methods for this compound and related compounds. Further optimization of the mobile phase composition and flow rate may be necessary to meet specific analytical requirements.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Bopindolol Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of bopindolol and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be adaptable to various UPLC-MS/MS systems.

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension. It is a prodrug that is rapidly and extensively metabolized in the body to its active and inactive metabolites. The primary active metabolite is the hydrolyzed form of this compound, known as 18-502. Another significant metabolite is 20-785. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. Mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a sensitive and specific method for the identification and quantification of these metabolites in biological matrices.

This compound Metabolism

This compound undergoes biotransformation primarily through hydrolysis and oxidation. The two major metabolites identified are:

-

Metabolite 1 (18-502): 4-(3-t-butylamino-2-hydroxypropoxy)-2-methyl indole. This is the main active, hydrolyzed metabolite of this compound.[1][2]

-

Metabolite 2 (20-785): 4-(3-t-butylaminopropoxy)-2-carboxyl indole.[1][2]

Due to the rapid conversion, often only the hydrolyzed metabolite (18-502) is detectable in plasma samples.[3]

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the identification of this compound and its metabolites.

| Compound | Chemical Formula | Exact Mass (m/z) [M+H]⁺ | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound | C₂₃H₂₈N₂O₃ | 381.2173 | 381.2 | 244.1, 172.1, 116.1 |

| Metabolite 1 (18-502) | C₁₇H₂₆N₂O₂ | 291.2067 | 291.2 | 235.1, 174.1, 116.1 |

| Metabolite 2 (20-785) | C₁₆H₂₂N₂O₃ | 291.1703 | 291.2 | 247.1, 174.1, 130.1 |

Note: Product ions are predicted based on the fragmentation patterns of structurally similar compounds like pindolol and general principles of mass spectral fragmentation. Optimal product ions and collision energies should be determined empirically on the specific instrument used.

Experimental Protocols

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis.

Biological Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum.

Materials:

-

Human plasma/serum samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Pindolol-d5, 100 ng/mL in 50% ACN)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrument and column used.

UPLC Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 381.2 | 244.1 | 0.05 | 30 | 20 |

| 172.1 | 0.05 | 30 | 25 | ||

| Metabolite 1 (18-502) | 291.2 | 235.1 | 0.05 | 35 | 22 |

| 174.1 | 0.05 | 35 | 28 | ||

| Metabolite 2 (20-785) | 291.2 | 247.1 | 0.05 | 35 | 20 |

| 174.1 | 0.05 | 35 | 28 | ||

| Pindolol-d5 (IS) | 254.2 | 116.1 | 0.05 | 30 | 25 |

Italicized product ions represent a secondary, confirmatory transition.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of this compound metabolites.

References

- 1. Identification of binding sites of this compound and its two metabolites with beta1-adrenoceptors by molecular modeling: comparison with beta2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on relationships between chemical structure and beta-blocking potency of this compound and its two metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Functional Activity of Bopindolol: Cell-Based Assays for Researchers

Application Notes and Protocols for Scientists in Drug Development

Bopindolol, a non-selective beta-adrenergic receptor antagonist, is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension.[1] A key pharmacological feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it exhibits partial agonist effects in addition to its primary role as a blocker of β1 and β2-adrenergic receptors.[1][2] this compound itself is a prodrug, which is rapidly metabolized to its active form, pindolol.[2] Understanding and quantifying both the antagonist and partial agonist activities of this compound are crucial for drug development and research.

This document provides detailed protocols for essential cell-based assays to characterize the functional activity of this compound, focusing on its interaction with β-adrenergic receptors. These protocols are designed for researchers, scientists, and drug development professionals.

Key Functional Activities of this compound

This compound's interaction with β-adrenergic receptors can be dissected into two primary functional activities:

-

Antagonist Activity: this compound competitively binds to β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[3] This blockade leads to a reduction in downstream signaling, such as the production of cyclic AMP (cAMP), when the receptor is stimulated by a full agonist.

-

Partial Agonist Activity (Intrinsic Sympathomimetic Activity - ISA): In the absence of a full agonist, this compound can weakly activate β-adrenergic receptors, leading to a submaximal increase in downstream signaling pathways.[2] This ISA is a distinguishing feature of this compound and its active metabolite, pindolol.

Data Presentation: Quantitative Analysis of this compound's Functional Activity

The following tables summarize the key quantitative parameters used to define the antagonist and partial agonist properties of this compound and its active metabolite.

Table 1: Antagonist Activity Data

| Parameter | Description | Typical Value (this compound/Metabolites) | Receptor Subtype | Assay Type |

| pKi | The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist. Higher values denote higher affinity. | 7.44 - 9.38 | β1 & β2 | Radioligand Binding |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Not explicitly found for this compound in cell-based assays. | β1 & β2 | Functional Antagonist Assay (e.g., Schild Analysis) |

Table 2: Partial Agonist Activity Data

| Parameter | Description | Typical Value (Pindolol - active metabolite) | Receptor Subtype | Assay Type |

| EC50 | The concentration of the partial agonist that produces 50% of its maximal effect. | 91 pM (in tracheal epithelial cells, non-cAMP mediated) | β-adrenergic | Functional Agonist Assay (Chloride Secretion) |

| Emax (%) | The maximal response produced by the partial agonist, expressed as a percentage of the maximal response of a full agonist (e.g., Isoproterenol). | 30% (of Isoproterenol in tracheal epithelial cells); 10-50% (of Isoproterenol in various isolated tissues)[4][5] | β-adrenergic | Functional Agonist Assay |

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

References

- 1. Pharmacological experiments in healthy volunteers with this compound, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenergic-mediated Cl secretion: evidence for additional non-cAMP-dependent pathway of effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes & Protocols: Assessing Bopindolol's Effect on Cardiac Contractility In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction